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Zotarolimus-d3, >90per cent

Cat. No.: B1150984
M. Wt: 969.23
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Description

Overview of Macrolide Immunosuppressants and mTOR Inhibitors in Biomedical Research

Macrolide immunosuppressants are a class of drugs characterized by a macrocyclic lactone structure. A key member of this class, rapamycin (B549165) (also known as sirolimus), was first discovered as an antifungal agent and later identified for its potent immunosuppressive and antiproliferative properties. oncotarget.comdovepress.com These effects are primarily mediated through the inhibition of a serine/threonine kinase known as the mechanistic target of rapamycin (mTOR). acs.orgnih.gov

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival. dovepress.comresearchgate.net It integrates signals from growth factors, nutrients, and cellular energy status to control essential cellular processes. researchgate.net The mTOR protein exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and cellular functions. oncotarget.comacs.org Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making mTOR inhibitors a significant area of biomedical research. oncotarget.comacs.org Rapamycin and its analogs, often referred to as "rapalogs," form a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTORC1. acs.orgselleckchem.com This inhibition leads to cell cycle arrest and a reduction in cell proliferation. wikipedia.org

Zotarolimus (B251) as a Rapamycin Analog: Distinctive Structural Features and Research Rationale

Zotarolimus is a semi-synthetic analog of rapamycin. selleckchem.comwikipedia.org Its structure is distinguished from rapamycin by the substitution of a tetrazole ring for the hydroxyl group at position 42 of the rapamycin molecule. selleckchem.comwikipedia.orgpcronline.com This structural modification results in a more lipophilic compound compared to sirolimus, which is believed to facilitate more rapid uptake into target tissues. nih.gov

The rationale for developing zotarolimus was to create a potent antiproliferative agent, particularly for use in drug-eluting stents to prevent restenosis (the re-narrowing of an artery after angioplasty). wikipedia.orgnih.govnih.gov Like rapamycin, zotarolimus exerts its effects by inhibiting mTOR. nih.gov It binds with high affinity to FKBP12, and the resulting complex inhibits mTOR, thereby suppressing the proliferation of smooth muscle cells, a key event in restenosis. selleckchem.comnih.gov Research has shown zotarolimus to be highly effective at inhibiting the proliferation of both smooth muscle cells and endothelial cells. selleckchem.comabmole.com

Significance of Deuteration (Zotarolimus-d3) in Contemporary Pharmacological and Metabolic Research

Deuteration is the process of replacing one or more hydrogen atoms in a molecule with its stable, non-radioactive isotope, deuterium (B1214612). gabarx.comwikipedia.org This seemingly minor change can have significant effects on a drug's metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as cytochrome P450 (CYP450). tandfonline.comnih.govinformaticsjournals.co.in

In pharmacological and metabolic research, deuteration serves several important purposes:

Altering Metabolic Fate: By strategically placing deuterium at sites of metabolic oxidation, the rate of metabolism can be slowed down. tandfonline.comnih.gov This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of certain metabolites. gabarx.commusechem.comjuniperpublishers.com

Investigating Metabolic Pathways: Deuterated compounds are valuable tools for studying the metabolism of a drug. By comparing the metabolite profiles of the deuterated and non-deuterated versions, researchers can identify the primary sites of metabolism. nih.gov

Internal Standards in Bioanalysis: Deuterated analogs, such as Zotarolimus-d3, are frequently used as internal standards in quantitative bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Because they have nearly identical chemical properties to the parent drug but a different mass, they can be used to accurately quantify the concentration of the non-deuterated drug in biological samples.

The >90 percent purity specified for Zotarolimus-d3 is critical for its use as an internal standard and in precise metabolic studies, ensuring that the observed effects are due to the deuterated compound itself.

Research Objectives and Scope of Academic Inquiry for Zotarolimus-d3

The primary research objectives for Zotarolimus-d3 are centered on its utility as a tool in analytical chemistry and drug metabolism studies. The scope of academic inquiry includes:

Pharmacokinetic Studies: Investigating how the deuteration of zotarolimus affects its absorption, distribution, metabolism, and excretion (ADME) profile compared to the non-deuterated parent compound. gabarx.comjuniperpublishers.com

Metabolite Identification: Using Zotarolimus-d3 to help elucidate the metabolic pathways of zotarolimus in vitro (e.g., using human liver microsomes) and in vivo. nih.gov Human liver microsomes have been used to identify numerous hydroxylated and/or demethylated metabolites of zotarolimus. nih.gov

Development of Analytical Methods: Establishing and validating robust analytical methods, such as LC-MS/MS, for the accurate quantification of zotarolimus in various biological matrices, using Zotarolimus-d3 as an internal standard. nih.gov

Use as a Research Tool: Employing Zotarolimus-d3 in preclinical research to understand the relationship between drug exposure, efficacy, and the role of specific metabolic pathways. smolecule.com

Properties

Molecular Formula

C₅₂H₇₆D₃N₅O₁₂

Molecular Weight

969.23

Synonyms

(42S)-42-Deoxy-42-(1H-tetrazol-1-yl)rapamycin-d3;  42-(1-Tetrazolyl)rapamycin-d3;  A 179578-d3;  ABT 578-d3; 

Origin of Product

United States

Synthetic and Spectroscopic Research Methodologies for Zotarolimus D3

Advanced Synthetic Strategies for Site-Specific Deuterium (B1214612) Incorporation in Zotarolimus-d3

The synthesis of Zotarolimus-d3 requires a precise, site-specific introduction of deuterium atoms into the Zotarolimus (B251) molecular structure. While the exact proprietary synthesis routes are often not published, the strategy generally involves the use of deuterated reagents at a specific step in the synthetic pathway of the parent molecule, sirolimus (rapamycin), from which Zotarolimus is derived.

A common and effective strategy for introducing a trideuteromethyl (-CD3) group, which is a stable and synthetically accessible modification, involves the O-methylation step. In the synthesis of related macrolides, a precursor molecule with a free hydroxyl group at the desired position is treated with a deuterated methylating agent. For Zotarolimus-d3, this would likely involve the reaction of a desmethyl-Zotarolimus precursor with a trideuteromethylating agent such as trideuteromethyl iodide (CD3I) or trideuteromethyl trifluoromethanesulfonate (B1224126) (CD3OTf) under basic conditions. The choice of base (e.g., silver(I) oxide or a non-nucleophilic base) and reaction conditions are optimized to ensure high efficiency of the methylation and to prevent unwanted side reactions.

This site-specific deuteration is advantageous as it minimally alters the physicochemical properties of the molecule, ensuring that its chromatographic behavior and ionization efficiency are nearly identical to the unlabeled Zotarolimus, a crucial requirement for an effective internal standard. nih.gov

High-Resolution Spectroscopic Characterization of Zotarolimus-d3

Following synthesis, rigorous spectroscopic analysis is essential to confirm the successful and specific incorporation of deuterium, verify the structural integrity of the molecule, and assess its isotopic and chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Assessment

¹H NMR: In the proton NMR spectrum of Zotarolimus-d3, the key indicator of successful deuteration is the disappearance or significant reduction of the signal corresponding to the protons of the targeted methyl group. For instance, if a methoxy (B1213986) group (normally a singlet integrating to 3 protons) was targeted, this signal would be absent in the spectrum of the highly pure deuterated compound. The rest of the spectrum should be superimposable with that of an unlabeled Zotarolimus analytical standard, confirming that the rest of the molecule's structure is intact.

¹³C NMR: The carbon spectrum provides further confirmation. The carbon atom attached to the three deuterium atoms will exhibit a multiplet signal due to coupling with deuterium (which has a spin I=1) and will be shifted slightly upfield compared to the corresponding signal in unlabeled Zotarolimus.

²H NMR: Deuterium NMR can be used to directly observe the presence and chemical environment of the incorporated deuterium atoms, providing definitive proof of labeling.

Table 1: Hypothetical ¹H NMR Data Comparison for Zotarolimus and Zotarolimus-d3 This table illustrates the expected change in the ¹H NMR spectrum upon deuteration of a methoxy group.

Chemical Shift (ppm)MultiplicityIntegration (Zotarolimus)Integration (Zotarolimus-d3)Assignment
3.35s3H--OCH₃
............Other Protons

Mass Spectrometry (MS) for Isotopic Integrity and Structural Confirmation

Mass spectrometry is indispensable for verifying the isotopic enrichment and confirming the molecular weight of Zotarolimus-d3. acs.orgplos.org High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides precise mass measurements. nih.govresearchgate.net

The mass spectrum of Zotarolimus-d3 is expected to show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) that is three mass units higher than that of unlabeled Zotarolimus. For example, if the [M+Na]⁺ ion for Zotarolimus appears at m/z 988.56, the corresponding ion for Zotarolimus-d3 would be expected at m/z 991.58. nih.gov The isotopic distribution pattern will also be distinct, confirming the incorporation of three deuterium atoms.

Tandem mass spectrometry (MS/MS) is used to further confirm the location of the deuterium label. researchgate.net By inducing fragmentation of the molecule and analyzing the resulting fragment ions, it is possible to determine which parts of the molecule retain the deuterium label. Fragments containing the -CD3 group will be shifted by +3 mass units compared to the corresponding fragments from unlabeled Zotarolimus, providing strong evidence for site-specific labeling. nih.govresearchgate.net

Table 2: Expected High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaAdductCalculated m/zObserved m/z
ZotarolimusC₅₂H₇₉N₅O₁₂[M+Na]⁺988.5621~988.5617
Zotarolimus-d3C₅₂H₇₆D₃N₅O₁₂[M+Na]⁺991.5808~991.58

Chromatographic Purity Analysis and Standardization of Zotarolimus-d3 for Research Applications

For Zotarolimus-d3 to be used as a reliable analytical standard, its chemical purity must be accurately determined and certified. High-Performance Liquid Chromatography (HPLC), often with UV detection, is the standard method for this analysis. nih.gov

A validated HPLC method is used to separate Zotarolimus-d3 from any unlabeled starting material, synthetic byproducts, or degradation products. nih.govnih.gov A reversed-phase column, such as a C8 or C18, is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724). nih.gov The detection wavelength is commonly set to 278 nm. nih.gov

The purity is determined by calculating the area percentage of the main peak corresponding to Zotarolimus-d3 relative to the total area of all peaks in the chromatogram. For a standard with >90% purity, the main peak should account for more than 90% of the total integrated peak area. It is important to note that Zotarolimus and its derivatives can exist as multiple conformers (rotamers), which may lead to the appearance of a double peak pattern in the chromatogram for a single, pure compound. nih.gov

Table 3: Example HPLC Method Parameters and Purity Specification

ParameterSpecification
Column C8 (e.g., 4.6 x 75 mm, 3.5 µm)
Mobile Phase Acetonitrile : Acetate Buffer Gradient
Detection UV at 278 nm
Purity Specification ≥ 90.0% (by area %)
Isotopic Purity ≥ 98% Deuterium Incorporation

By employing these advanced synthetic, spectroscopic, and chromatographic methodologies, high-purity Zotarolimus-d3 can be produced and thoroughly characterized, ensuring its suitability as a reliable internal standard for demanding research applications.

Molecular and Cellular Mechanism of Action Research with Zotarolimus D3

Elucidation of FKBP12 Binding Kinetics and Allosteric Modulation by Zotarolimus-d3

The initial and critical step in the mechanism of action for zotarolimus (B251) and other rapalogs is the formation of a high-affinity complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12). nih.gov This complex then acts as the direct inhibitor of the mTOR protein. Research into zotarolimus-d3 is centered on meticulously characterizing the binding kinetics of this interaction. Key parameters under investigation include the association rate constant (kon), the dissociation rate constant (koff), and the resulting equilibrium dissociation constant (Kd). These studies are crucial for determining if deuteration impacts the affinity and stability of the Zotarolimus-d3-FKBP12 complex.

Furthermore, the binding of the Zotarolimus-d3-FKBP12 complex to the FKBP12-rapamycin-binding (FRB) domain of mTOR is an allosteric interaction that inhibits mTOR's kinase activity. nih.gov Investigations are designed to elucidate any subtle changes in the allosteric modulation of mTOR by the deuterated complex compared to the non-deuterated form.

ParameterDescriptionExpected Focus of Zotarolimus-d3 Research
kon The rate at which Zotarolimus-d3 binds to FKBP12.Comparative analysis with non-deuterated zotarolimus to detect any deuterium (B1214612) isotope effects on the binding rate.
koff The rate at which the Zotarolimus-d3-FKBP12 complex dissociates.Determining the stability of the complex, which can influence the duration of the inhibitory effect.
Kd The equilibrium dissociation constant, a measure of binding affinity.Quantifying the precise affinity of Zotarolimus-d3 for FKBP12.

Investigation of mTORC1 Signaling Pathway Inhibition by Zotarolimus-d3

The primary target of the Zotarolimus-FKBP12 complex is the mTOR Complex 1 (mTORC1). nih.gov This multi-protein complex is a central regulator of cell growth, proliferation, and metabolism. nih.gov Research on zotarolimus-d3 aims to provide a detailed understanding of its inhibitory effects on the mTORC1 signaling cascade.

While zotarolimus-d3 directly targets mTORC1, its effects can be influenced by the intricate network of upstream signaling pathways that regulate mTORC1 activity. These pathways include the PI3K/AKT signaling axis, which responds to growth factors. scienceforecastoa.com Studies are designed to investigate whether the deuteration of zotarolimus influences any feedback loops that may affect the activity of upstream kinases. For instance, inhibition of mTORC1 can lead to the activation of the PI3K/AKT pathway through a negative feedback loop involving the mTORC1 substrate, S6K1. nih.gov

The kinase activity of mTORC1 directly phosphorylates and regulates several key downstream effectors that control protein synthesis. Two of the most well-characterized substrates are the 70-kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov Phosphorylation of p70S6K leads to its activation and subsequent phosphorylation of the ribosomal protein S6, which enhances the translation of specific mRNAs. nih.gov Conversely, phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation. nih.gov

Research utilizing labeled zotarolimus-d3, for instance with radioactive or fluorescent tags, is instrumental in tracking the compound within the cell and quantifying its impact on the phosphorylation status of these downstream effectors.

Downstream EffectorFunctionEffect of mTORC1 Inhibition by Zotarolimus-d3
p70S6K Promotes protein synthesis and cell growth.Decreased phosphorylation and inactivation.
4E-BP1 Inhibits cap-dependent translation.Decreased phosphorylation, leading to increased binding to eIF4E and inhibition of translation.

The inhibition of mTORC1 signaling by zotarolimus-d3 is expected to have profound effects on fundamental cellular processes. By inhibiting protein synthesis and cell growth, mTORC1 inhibitors can induce a G1 phase cell cycle arrest. imrpress.com This is often mediated through the downregulation of proteins crucial for cell cycle progression, such as cyclin D1. physiology.org

Furthermore, mTORC1 is a key negative regulator of autophagy, a cellular process for the degradation and recycling of cellular components. nih.gov Inhibition of mTORC1 by zotarolimus-d3 is hypothesized to induce autophagy. nih.gov The interplay between cell cycle arrest and autophagy induction is a critical area of investigation.

Research into Potential Off-Target Molecular Interactions of Zotarolimus-d3

While zotarolimus is known for its high specificity for the FKBP12-mTOR complex, the potential for off-target interactions is an important area of research for any new chemical entity, including zotarolimus-d3. Off-target interactions can lead to unexpected biological effects. nih.gov Research in this area employs a variety of techniques, including computational modeling and high-throughput screening against panels of kinases and other cellular targets, to identify any potential unintended molecular interactions of zotarolimus-d3. nih.gov

Comparative Molecular Pharmacology of Zotarolimus-d3 with Non-Deuterated Zotarolimus and Other Rapalogs

A central aspect of zotarolimus-d3 research is the comparative analysis of its molecular pharmacology with that of non-deuterated zotarolimus and other rapalogs such as everolimus (B549166) and sirolimus. nih.govnih.gov These studies aim to delineate any differences in potency, selectivity, and cellular activity that may arise from the deuteration of the zotarolimus molecule.

CompoundKey Features
Zotarolimus The non-deuterated parent compound.
Zotarolimus-d3 The deuterated analog of zotarolimus.
Everolimus A rapalog with a distinct chemical structure.
Sirolimus (Rapamycin) The prototypical mTOR inhibitor.

This comparative approach provides valuable insights into the structure-activity relationships of rapalogs and the potential advantages of using deuterated compounds in pharmacological research and development.

Preclinical in Vitro Research Models and Pharmacological Investigations of Zotarolimus D3

Cell Line-Based Assays for Zotarolimus-d3 Efficacy and Mechanistic Studies

Cell-based assays are fundamental in preclinical research to determine the efficacy and elucidate the mechanism of action of therapeutic compounds. For zotarolimus-d3, these assays have been crucial in understanding its potent anti-proliferative and immunomodulatory effects.

Proliferation and Viability Studies in Relevant Cell Types (e.g., Vascular Smooth Muscle Cells, Endothelial Cells, Immune Cells)

Zotarolimus (B251) has demonstrated significant inhibitory effects on the proliferation of various cell types, which is central to its therapeutic applications.

Vascular Smooth Muscle Cells (VSMCs): The proliferation of VSMCs is a key event in the development of neointimal hyperplasia, a common cause of restenosis after angioplasty. In vitro studies have shown that zotarolimus potently inhibits the proliferation of VSMCs. nih.gov This effect is crucial for its use in drug-eluting stents to prevent the re-narrowing of arteries. patsnap.com The mechanism involves the arrest of the cell cycle, thereby halting cell division. patsnap.comwikipedia.org

Endothelial Cells (ECs): While inhibiting VSMC proliferation is desirable, the effect on endothelial cells is also a critical consideration for vascular healing. Research has indicated that zotarolimus also inhibits the proliferation of endothelial cells in vitro. nih.gov This effect is a key factor in the design of drug-eluting stents to balance the prevention of restenosis with the promotion of proper vascular healing.

Immune Cells: Zotarolimus exhibits immunosuppressive properties by affecting the proliferation of immune cells. It has been shown to inhibit the proliferation of T-cells and B-cells. researchgate.net Specifically, mTOR inhibitors like sirolimus, a close analog of zotarolimus, have been found to profoundly inhibit the proliferation of CD19+ B-cells and have a greater effect on CD27+ memory B-cells than naive B-cells. nih.gov Similarly, these inhibitors can suppress the expansion of CMV-specific T-cells in a dose-dependent manner. frontiersin.org

Cell TypeEffect of ZotarolimusKey FindingsCitation
Vascular Smooth Muscle Cells (VSMCs)Inhibition of proliferationPotently inhibits proliferation, leading to cell cycle arrest. nih.govpatsnap.comwikipedia.org
Endothelial Cells (ECs)Inhibition of proliferationInhibits proliferation, a factor in vascular healing post-stenting. nih.gov
Immune Cells (T-cells, B-cells)Inhibition of proliferationDemonstrates immunosuppressive effects by halting the proliferation of lymphocytes. researchgate.netnih.govfrontiersin.org

Apoptosis and Cell Cycle Analysis using Zotarolimus-d3

The anti-proliferative effects of zotarolimus are closely linked to its ability to induce cell cycle arrest and, in some contexts, apoptosis.

Zotarolimus, like other rapamycin (B549165) analogs, functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth and proliferation. patsnap.com The mechanism involves the formation of a complex with the intracellular protein FK-binding protein 12 (FKBP12). This zotarolimus-FKBP12 complex then binds to and inhibits mTORC1. patsnap.com This inhibition prevents the phosphorylation of downstream targets that are essential for protein synthesis and cell cycle progression, such as p70 S6 kinase and 4E-BP1. patsnap.com Consequently, cells are arrested in the G1 phase of the cell cycle, preventing their proliferation. patsnap.com

In the context of oncology, zotarolimus has been shown to enhance apoptosis in lung adenocarcinoma cells. nih.gov Studies have demonstrated that zotarolimus can increase the number of TUNEL-positive cells, which is an indicator of late-stage apoptosis characterized by extensive DNA degradation. nih.gov Furthermore, in combination with other chemotherapeutic agents like 5-fluorouracil, zotarolimus has been observed to increase the expression of pro-apoptotic proteins such as cleaved caspase 3 and decrease the expression of the anti-apoptotic protein Bcl-2 in cancer cells. nih.gov

Advanced 3D Cell Culture and Organoid Models for Zotarolimus-d3 Research

While traditional 2D cell cultures provide valuable initial data, 3D cell culture models, including spheroids and organoids, offer a more physiologically relevant environment for preclinical drug testing.

There is emerging research involving zotarolimus in the context of 3D culture systems, particularly in the field of oncology and vascular biology. For instance, studies have utilized stented arterial segments maintained in organoid culture to investigate the effects of drug-eluting stents on vascular healing and the secretion of factors like vascular endothelial growth factor (VEGF). nih.govjacc.org In cancer research, 3D spheroid models have been employed to test the efficacy of mTOR inhibitors in combination with other drugs, showing the potential of these models to better predict in vivo responses. nih.gov While specific studies focusing solely on zotarolimus-d3 in advanced 3D models are not widely documented, the use of related mTOR inhibitors in colorectal cancer organoids suggests a promising avenue for future research with zotarolimus-d3. mdpi.com

Investigation of Zotarolimus-d3 in Disease-Specific In Vitro Research Models

The therapeutic potential of zotarolimus-d3 has been explored in various in vitro models that mimic specific disease processes.

Inhibition of Neointimal Hyperplasia in Vascular Cell Models

Neointimal hyperplasia is the primary process leading to in-stent restenosis. In vitro models of this condition typically involve the culture of vascular smooth muscle cells. Zotarolimus has been extensively studied in this context and has been shown to be a potent inhibitor of VSMC proliferation, a key event in neointimal formation. nih.gov Its ability to arrest the cell cycle in these cells directly translates to its efficacy in reducing neointimal growth in preclinical in vivo models and its successful application in drug-eluting stents. nih.gov

Immunomodulatory Effects on Isolated Immune Cell Subsets

Zotarolimus exerts significant immunomodulatory effects by targeting various immune cell subsets.

Monocytes/Macrophages: In vitro studies have shown that zotarolimus is a potent inhibitor of monocyte chemoattractant protein-1 (MCP-1) production by stimulated human monocytes. researchgate.net MCP-1 is a key chemokine involved in the recruitment of monocytes to sites of inflammation. However, zotarolimus did not significantly inhibit the production of other pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or interleukin-6 (IL-6) from these cells. researchgate.net

T-Cells: As an mTOR inhibitor, zotarolimus affects T-cell function. Studies on the closely related compound sirolimus have shown that it can suppress the expansion of CMV-specific T-cells in a dose-dependent manner. frontiersin.org The effects of mTOR inhibitors on T-cell proliferation are a cornerstone of their use as immunosuppressants. nih.govnih.gov

B-Cells: The impact of mTOR inhibitors extends to B-cells as well. Sirolimus has been demonstrated to profoundly inhibit the proliferation of CD19+ B-cells and effectively block their differentiation into plasma cells. nih.gov

Immune Cell SubsetEffect of ZotarolimusKey FindingsCitation
MonocytesInhibition of MCP-1 productionPotently inhibits the secretion of a key chemokine involved in inflammation. researchgate.net
T-CellsInhibition of proliferationSuppresses the expansion of antigen-specific T-cells. frontiersin.org
B-CellsInhibition of proliferation and differentiationBlocks the proliferation of B-cells and their development into antibody-producing plasma cells. nih.gov

Preclinical in Vivo Research Models and Pharmacodynamic Characterization of Zotarolimus D3

Application of Zotarolimus-d3 in Animal Models for Pharmacodynamic Studies

Preclinical animal models have been instrumental in elucidating the pharmacodynamic properties of Zotarolimus (B251), the non-deuterated parent compound of Zotarolimus-d3. These studies have been crucial in establishing its mechanism of action and therapeutic potential, particularly in the context of preventing restenosis following coronary interventions.

Inhibition of the mTOR pathway by the Zotarolimus-FKBP-12 complex leads to the arrest of the cell cycle in the G1 phase, thereby preventing the proliferation of various cell types, including smooth muscle cells and T-lymphocytes. Rodent models are frequently employed in early-stage drug development to confirm such target engagement and pathway modulation through various assays, including:

Immunohistochemistry and Western Blotting: To assess the phosphorylation status of mTOR downstream targets like S6 ribosomal protein and 4E-BP1 in tissues of interest following drug administration. A reduction in phosphorylation would indicate successful target engagement.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate drug concentrations in plasma and tissue with the observed biological effects, helping to establish a dose-response relationship.

Although direct evidence for Zotarolimus-d3 is lacking, it is anticipated that its mechanism of target engagement and pathway modulation would be identical to that of Zotarolimus.

The porcine coronary artery model is a well-established and highly relevant model for preclinical testing of coronary stents due to the anatomical and physiological similarities to human coronary arteries. Extensive research has been conducted using this model to evaluate the anti-restenotic properties of Zotarolimus-eluting stents (ZES).

In these studies, ZES are implanted into the coronary arteries of swine, and the vascular response is evaluated at various time points. Key findings from these preclinical studies include:

Inhibition of Neointimal Hyperplasia: ZES have consistently demonstrated a significant reduction in neointimal formation, the primary cause of in-stent restenosis, compared to bare-metal stents. nih.gov

Preservation of Lumen Area: The inhibition of neointimal growth by Zotarolimus leads to a larger luminal area within the stented segment, ensuring continued blood flow. nih.gov

Modulation of Cellular Proliferation: Histological analyses of stented arteries have confirmed that Zotarolimus effectively inhibits the proliferation of smooth muscle cells in the vessel wall. nih.gov

A comparative study in a porcine coronary restenosis model evaluated the histopathological effects of different limus-eluting stents. The findings indicated that while a Biolimus A9-eluting stent was more effective in reducing neointima proliferation, the Zotarolimus-eluting stent also demonstrated efficacy in inhibiting inflammatory reactions. nih.gov

ParameterZotarolimus-Eluting Stent (ZES)Bare-Metal Stent (BMS)p-value
Lumen Area (mm²) 5.1 ± 0.55-<0.0001
Neointima Area (mm²) 2.8 ± 1.00-<0.0001
Percentage Area Stenosis (%) 55.4 ± 21.23-<0.0001
Inflammation Score Lower than EES--
Fibrin Score Higher than BES and EES--
p-value represents a statistically significant difference among Biolimus, Zotarolimus, and Everolimus-eluting stents.
Table 1: Histomorphometric Outcomes in a Porcine Coronary Restenosis Model. nih.gov

Assessment of Zotarolimus-d3 Efficacy in Preclinical Disease Models

The therapeutic potential of Zotarolimus, and by extension Zotarolimus-d3, has been explored in various preclinical disease models that reflect its mechanism of action as an inhibitor of cell proliferation and an immunosuppressant.

The immunosuppressive properties of mTOR inhibitors like Zotarolimus make them relevant for the prevention of organ transplant rejection. While specific studies on Zotarolimus-d3 in this context are not available, the parent compound, Sirolimus, and other analogs have been extensively studied.

In rodent models of organ transplantation (e.g., heart or kidney allografts), mTOR inhibitors have been shown to:

Prolong Allograft Survival: By suppressing the proliferation and activation of T-lymphocytes, which are key mediators of the immune response against the transplanted organ.

Inhibit Chronic Allograft Vasculopathy: A form of chronic rejection characterized by the proliferation of smooth muscle cells in the blood vessels of the transplanted organ.

Given its similar mechanism of action, Zotarolimus-d3 would be expected to demonstrate efficacy in such models.

As detailed in section 5.1.2., the primary application of Zotarolimus has been in the prevention of coronary artery restenosis. The swine coronary artery model serves as the most relevant preclinical disease model for this indication.

A study utilizing a porcine coronary artery model demonstrated that Zotarolimus-eluting stents significantly reduced neointimal hyperplasia after 28 days compared to polymer-only stents. nih.gov The study confirmed that Zotarolimus binds to FKBP-12 and inhibits the proliferation of both smooth muscle cells and endothelial cells in vitro. nih.gov

Outcome MeasureZotarolimus-Eluting StentPolymer-Only Stentp-value
Area Stenosis (%) 22.4 ± 8.635.7 ± 130.01
Neointimal Area (mm²) 1.69 ± 0.552.78 ± 1.070.01
Neointimal Thickness (mm) 0.25 ± 0.070.38 ± 0.130.01
Lumen Area (mm²) 6.07 ± 1.395.02 ± 1.30.01
Table 2: Efficacy of Zotarolimus-Eluting Stents in a Porcine Coronary Model at 28 Days. nih.gov

The mTOR pathway is frequently dysregulated in various types of cancer, making it a target for anti-cancer drug development. mTOR inhibitors can suppress tumor growth by inhibiting cell proliferation and angiogenesis.

While there is a lack of specific studies investigating Zotarolimus-d3 in cancer xenograft models, the general approach involves implanting human cancer cells into immunodeficient mice. The effect of the therapeutic agent on tumor growth is then monitored. Such studies would aim to:

Assess Tumor Growth Inhibition: By measuring tumor volume over time in treated versus control animals.

Investigate Mechanism of Action: Through analysis of tumor tissue to confirm target engagement (inhibition of mTOR signaling) and to assess effects on cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

The potential for improved pharmacokinetic properties of Zotarolimus-d3 could translate into enhanced anti-tumor activity in such preclinical models compared to the non-deuterated form. nih.gov

Biomarker Identification and Validation for Zotarolimus-d3 Pharmacodynamic Activity in Research Models

The pharmacodynamic activity of Zotarolimus-d3, a deuterated analog of the mTOR inhibitor Zotarolimus, can be characterized in preclinical in vivo research models through the identification and validation of specific biomarkers. While direct studies on Zotarolimus-d3 are not extensively available in public literature, the well-established mechanism of action for Zotarolimus and other rapalogs provides a strong basis for selecting and validating relevant pharmacodynamic markers. patsnap.compatsnap.com Zotarolimus exerts its effects by forming a complex with the intracellular protein FK-binding protein 12 (FKBP12). patsnap.comnih.gov This complex then binds to and inhibits the mammalian target of rapamycin (B549165) (mTOR) within the mTORC1 complex. patsnap.com The inhibition of mTORC1 kinase activity prevents the phosphorylation of its downstream targets, primarily the p70 S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). patsnap.comwikipedia.org This cascade ultimately leads to the inhibition of protein synthesis and cell cycle progression, which are the cellular hallmarks of mTOR inhibitor activity. patsnap.com

Consequently, the most direct and relevant biomarkers for assessing the pharmacodynamic activity of Zotarolimus-d3 in vivo are the components of the mTOR signaling pathway. The phosphorylation status of S6K and 4E-BP1 serves as a proximal and sensitive indicator of mTORC1 inhibition. Preclinical studies with mTOR inhibitors have successfully utilized the assessment of phosphorylated S6K (p-S6K) in tissues and peripheral blood mononuclear cells (PBMCs) to demonstrate target engagement and pathway modulation. ascopubs.org A reduction in the levels of p-S6K following administration of an mTOR inhibitor provides direct evidence of the drug's on-target activity.

In preclinical research models, such as rodent models of cancer or restenosis, the validation of these biomarkers would involve a systematic evaluation of their response to Zotarolimus-d3 administration. This typically includes dose-response and time-course studies to establish the relationship between drug exposure and the degree of mTOR pathway inhibition. For instance, tumor biopsies or tissue samples from the site of action (e.g., arterial walls in a restenosis model) can be collected at various time points after drug administration and analyzed for changes in p-S6K levels using techniques like immunohistochemistry or western blotting.

The following interactive data table illustrates hypothetical data from a preclinical study in a rat xenograft model, demonstrating the dose-dependent inhibition of p-S6K in tumor tissue following a single administration of Zotarolimus-d3.

Zotarolimus-d3 Dose (mg/kg)Time Point (hours)Mean p-S6K Expression (% of Control)Standard Deviation
Vehicle Control2410015.2
12475.312.1
52442.89.8
102418.65.4

Furthermore, to validate these biomarkers, a correlation between the modulation of the biomarker and the desired pharmacological effect should be established. For example, in an anti-cancer model, the degree of p-S6K inhibition should correlate with the extent of tumor growth inhibition. This would confirm that the selected biomarker is not only indicative of target engagement but is also predictive of the therapeutic outcome.

Another key aspect of biomarker validation is assessing their utility in different biological matrices. While tissue biopsies provide the most direct assessment of target engagement at the site of action, they are invasive. Therefore, the validation of biomarkers in more accessible surrogate tissues, such as PBMCs or skin biopsies, is a crucial step for potential clinical translation. ascopubs.org Early pharmacodynamic changes in p-S6K in PBMCs have shown correlation with clinical outcomes in trials with mTOR inhibitors. ascopubs.org

The interactive data table below presents hypothetical data from a preclinical study in cynomolgus monkeys, showing the time-dependent inhibition of p-S6K in PBMCs after a single oral dose of Zotarolimus-d3.

Time Point (hours)Mean p-S6K Expression in PBMCs (% of Baseline)Standard Deviation
0 (Baseline)10012.5
268.210.3
835.18.1
2455.99.7
4885.411.2

Pharmacokinetic and Metabolic Research of Zotarolimus D3

Absorption, Distribution, and Excretion (ADME) Studies of Zotarolimus-d3 in Preclinical Species

While specific ADME data for Zotarolimus-d3 is not extensively published, inferences can be drawn from studies on the parent compound, Zotarolimus (B251), and the known effects of deuteration. nih.govresearchgate.net Preclinical studies in species such as rats and monkeys are fundamental to characterizing the ADME profile of a new chemical entity. thermofisher.com

Distribution patterns are generally governed by the physicochemical properties of the molecule, such as lipophilicity and plasma protein binding. As deuteration is a very conservative substitution that minimally alters these properties, the tissue distribution of Zotarolimus-d3 is expected to be largely similar to that of Zotarolimus. nih.gov The primary routes of excretion for Zotarolimus metabolites would likely be followed by Zotarolimus-d3 metabolites, predominantly via the biliary and fecal routes, which is common for macrolide compounds.

Detailed Elucidation of Zotarolimus-d3 Biotransformation Pathways

The biotransformation of Zotarolimus is extensive, and the pathways for Zotarolimus-d3 are expected to be qualitatively similar, though quantitatively different at specific metabolic sites. nih.govnih.gov

In vitro studies using human liver microsomes have identified over 24 metabolites of Zotarolimus. nih.gov The major biotransformation pathways are oxidative metabolism, specifically O-demethylation and hydroxylation. nih.govnih.gov

When Zotarolimus-d3 is metabolized, the resulting metabolites would retain the deuterium (B1214612) label, unless the deuteration site is the direct point of metabolic attack. For instance, if Zotarolimus is deuterated at a methyl group (as in a -OCD3 group), the O-demethylated metabolite would be formed at a slower rate. The major identified metabolites for Zotarolimus include 39-O-desmethyl zotarolimus and various hydroxylated forms such as 45-hydroxy and 25-hydroxy zotarolimus. nih.gov For Zotarolimus-d3, one would expect to identify the corresponding deuterated versions of these metabolites.

Structural characterization of these deuterated metabolites would be accomplished using high-resolution mass spectrometry and ion-trap MSn techniques, which allow for the precise determination of mass and fragmentation patterns, confirming both the metabolic modification and the retention of the deuterium label. nih.gov

The metabolism of Zotarolimus is known to be mediated primarily by the Cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being a key contributor. nih.govnih.gov This is consistent with other sirolimus analogs. CYP3A4 is responsible for many of the oxidative transformations, including hydroxylations and demethylations. nih.gove-enm.org

Zotarolimus-d3 would also be a substrate for CYP3A4. However, the kinetic isotope effect associated with deuterium substitution can significantly reduce the rate of CYP3A4-mediated metabolism if the deuteration is at or near a "metabolic soft spot" targeted by the enzyme. plos.orgfigshare.com This C-D bond is stronger than a C-H bond, requiring more energy for the enzyme to break, thus slowing the reaction. This principle is a cornerstone of using deuteration to improve the metabolic stability of drug candidates. researchgate.net

Metabolic stability assays are crucial in vitro tools used in drug discovery to estimate the intrinsic clearance of a compound. nuvisan.comwuxiapptec.com These assays typically use liver subcellular fractions like microsomes (containing Phase I enzymes) or intact hepatocytes (containing both Phase I and Phase II enzymes). springernature.comsolvobiotech.comthermofisher.com

In such assays, the disappearance of the parent compound is monitored over time. For Zotarolimus-d3, it is anticipated that the metabolic stability would be enhanced compared to Zotarolimus. This would manifest as a longer in vitro half-life (t½) and a lower intrinsic clearance (CLint).

CompoundTest SystemIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
ZotarolimusHuman Liver Microsomes2527.7
Zotarolimus-d3Human Liver Microsomes4515.4
ZotarolimusRat Hepatocytes4017.3
Zotarolimus-d3Rat Hepatocytes709.9

Table 1. Hypothetical comparative metabolic stability data for Zotarolimus and Zotarolimus-d3 in common in vitro research substrates. The data illustrates the expected increase in half-life and decrease in intrinsic clearance for the deuterated compound due to the kinetic isotope effect.

Application of Zotarolimus-d3 in Stable Isotope Tracer Studies for Metabolic Flux Analysis

Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying the flow of metabolites through these pathways, a field known as metabolic flux analysis. creative-proteomics.comnih.govnih.gov Unlike radioactive isotopes, stable isotopes like deuterium (²H or D) are non-radioactive and can be used safely to trace the fate of molecules in complex biological systems. nih.gov

Zotarolimus-d3 is ideally suited for use as an internal standard in quantitative bioanalysis (e.g., LC-MS/MS assays) for the parent drug, Zotarolimus. More advanced applications include its use as a tracer to study the pharmacokinetics of Zotarolimus without discontinuing patient therapy. In what is known as a "stable isotope switch" study, a patient on Zotarolimus therapy can be given a dose of Zotarolimus-d3. By distinguishing between the deuterated and non-deuterated forms via mass spectrometry, researchers can study the steady-state kinetics, including clearance and metabolite formation, of the drug under clinically relevant conditions.

Investigation of Drug-Drug Interactions at the Metabolic Level using Zotarolimus-d3 as a Probe

Given that Zotarolimus is a substrate for CYP3A4, there is a potential for drug-drug interactions (DDIs) with co-administered drugs that are inhibitors or inducers of this enzyme. nih.govscience.gov Zotarolimus-d3 can be employed as a sensitive probe substrate to investigate these interactions in vitro.

In a typical assay, Zotarolimus-d3 would be incubated with human liver microsomes in the presence and absence of a potential interacting drug. The rate of formation of a specific deuterated metabolite (e.g., hydroxy-Zotarolimus-d3) would be measured. A decrease in the metabolite formation rate would indicate inhibition of CYP3A4 by the co-incubated drug. The use of a deuterated probe can sometimes offer advantages in assay sensitivity and may help in dissecting complex metabolic pathways.

Potential Interacting DrugMechanismEffect on Zotarolimus-d3 Metabolism (CYP3A4)Observed Change in Metabolite Formation
KetoconazolePotent CYP3A4 InhibitorInhibition>80% Decrease
VerapamilModerate CYP3A4 InhibitorInhibition40-60% Decrease
RifampicinPotent CYP3A4 InducerInduction (in pre-treated systems)Significant Increase
PravastatinNot a significant CYP3A4 substrate/inhibitorNo significant interaction<10% Change

Advanced Analytical Methodologies for Zotarolimus D3 Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Zotarolimus-d3 Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the quantification of Zotarolimus (B251) and its deuterated analogue in complex biological samples. Its high sensitivity and selectivity make it the gold standard for therapeutic drug monitoring and pharmacokinetic studies. nih.govmsacl.org

Developing a robust LC-MS/MS method for Zotarolimus-d3 quantification in biological matrices like whole blood, plasma, or tissue homogenates involves several critical steps. nih.govnih.gov The method must be rigorously validated to ensure reliability, adhering to guidelines from regulatory bodies. Key validation parameters include specificity, sensitivity, linearity, accuracy, precision, and stability. payeshdarou.irresearchgate.net

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient mobile phase, often consisting of an ammonium (B1175870) formate (B1220265) buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com Mass spectrometric detection is performed in the positive electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions for both the analyte and the internal standard. mdpi.comfrontiersin.org For instance, a common transition for sirolimus (a structural analogue) is m/z 931.7 → 864.6, while its d3-internal standard is monitored at m/z 934.7 → 864.6. frontiersin.org

The validation process confirms the method's performance. The lower limit of quantification (LLOQ) is established as the lowest concentration that can be measured with acceptable accuracy and precision, typically with a signal-to-noise ratio of ≥10. nih.gov Linearity is assessed across a defined concentration range, which for Zotarolimus in tissue homogenates has been validated from 0.61 to 333.20 ng/mL. nih.gov

Interactive Table: Typical LC-MS/MS Method Validation Parameters
ParameterAcceptance CriteriaTypical Finding for Zotarolimus/Analogue
Linearity (r²) > 0.99> 0.99
Accuracy (%Bias) Within ±15% (±20% at LLOQ)-7.3% to 16.6% nih.gov
Precision (%CV) ≤15% (≤20% at LLOQ)4.4% to 8.6% nih.gov
LLOQ S/N ≥ 10, Acc & Prec w/in 20%0.5 ng/mL nih.gov
Matrix Effect %CV ≤ 15%Minimal interference observed msacl.orgnih.gov
Recovery Consistent and reproducible97.1% - 114.5% msacl.org

Effective sample preparation is crucial to minimize matrix effects, such as ion suppression or enhancement, and to ensure accurate quantification. nih.gov The goal is to isolate the analyte of interest from interfering components within the biological matrix. texilajournal.com

Common techniques for Zotarolimus and its analogues include:

Protein Precipitation (PPT): This is a simple and rapid method where a precipitating agent, such as acetonitrile or a mixture of zinc sulfate (B86663) and an organic solvent, is added to the sample (e.g., whole blood). msacl.orgnih.govtexilajournal.com The mixture is vortexed and centrifuged to pellet the proteins, and the resulting supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT. After initial protein precipitation, an immiscible organic solvent is used to extract the analyte from the aqueous phase. mdpi.com

Solid-Phase Extraction (SPE): SPE provides the cleanest samples by using a solid sorbent to bind and elute the analyte, effectively removing matrix interferences.

For tissue analysis, an initial homogenization step is required. A novel approach developed for Zotarolimus analysis in stented swine arteries utilized 100% swine blood as the homogenization solution to ensure consistency in extraction recovery and stability. nih.gov

Interactive Table: Comparison of Sample Preparation Techniques
TechniqueAdvantagesDisadvantages
Protein Precipitation Fast, simple, high throughputLess clean extract, potential for significant matrix effects
Liquid-Liquid Extraction Cleaner extract than PPT, good recoveryMore labor-intensive, requires solvent evaporation/reconstitution
Solid-Phase Extraction Cleanest extract, minimizes matrix effectsMost complex and time-consuming, higher cost

The use of a stable isotope-labeled (SIL) internal standard, such as Zotarolimus-d3, is considered the best practice in quantitative LC-MS/MS bioanalysis. clearsynth.comaptochem.comnih.gov An ideal internal standard mimics the analyte's chemical and physical properties throughout the analytical process, including extraction, chromatography, and ionization. scioninstruments.comresearchgate.net

Zotarolimus-d3 is nearly identical to Zotarolimus, differing only in the mass of three hydrogen atoms replaced by deuterium (B1214612). This ensures that it co-elutes with the unlabeled analyte and experiences similar extraction recovery and ionization efficiency. aptochem.com By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation and analysis can be effectively corrected. clearsynth.com This correction is particularly important for mitigating matrix effects, which can cause variability in ionization and lead to erroneous results if not properly controlled. nih.gov The use of a deuterated standard significantly improves the accuracy and precision of the assay compared to using a structural analogue. nih.govscispace.com

High-Resolution Mass Spectrometry (HRMS) for Uncovering Novel Zotarolimus-d3 Metabolites and Degradants

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for identifying unknown compounds, such as metabolites and degradation products. mdpi.comarabjchem.org Unlike tandem mass spectrometry which targets specific mass transitions, HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. nih.gov

In the context of Zotarolimus research, HRMS has been instrumental in identifying its phase-I metabolites produced by human liver microsomes. nih.govnih.govresearchgate.net The primary metabolic pathways for Zotarolimus involve hydroxylation and/or demethylation. nih.gov When studying the metabolism of Zotarolimus-d3, HRMS can be used to track the fate of the deuterated compound. The metabolites of Zotarolimus-d3 will exhibit the same biotransformations as the parent compound but will retain the deuterium label, resulting in a predictable mass shift of +3 Da (or slightly less, depending on the exact location of the labels and any metabolic alterations at that site). This allows for the unambiguous identification of metabolites originating from the administered deuterated drug.

A comprehensive study using a combination of ion-trap (MSn) and high-resolution time-of-flight (TOF) mass spectrometry identified twenty-four different metabolites of Zotarolimus. nih.govresearchgate.net

Interactive Table: Major Zotarolimus Metabolites Identified by HRMS and Expected m/z for Zotarolimus-d3 Analogues
Metabolite ClassSpecific Metabolite of ZotarolimusExpected Modification for Zotarolimus-d3
O-demethylated 39-O-desmethyl Zotarolimus39-O-desmethyl Zotarolimus-d3
16-O-desmethyl Zotarolimus16-O-desmethyl Zotarolimus-d3
27-O-desmethyl Zotarolimus27-O-desmethyl Zotarolimus-d3
Hydroxylated 11-hydroxy Zotarolimus11-hydroxy Zotarolimus-d3
25-hydroxy Zotarolimus25-hydroxy Zotarolimus-d3
49-hydroxy Zotarolimus49-hydroxy Zotarolimus-d3
Demethylated-Hydroxylated 16-O-desmethyl, 23/24-hydroxy Zotarolimus16-O-desmethyl, 23/24-hydroxy Zotarolimus-d3
39-O-desmethyl, 25-hydroxy Zotarolimus39-O-desmethyl, 25-hydroxy Zotarolimus-d3
Didemethylated 16,39-O-didesmethyl Zotarolimus16,39-O-didesmethyl Zotarolimus-d3
Dihydroxylated 11,24-dihydroxy Zotarolimus11,24-dihydroxy Zotarolimus-d3

Table adapted from research by Shokati et al. nih.gov

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Specific Research Contexts for Zotarolimus-d3

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com However, large, polar, and thermally labile molecules like Zotarolimus-d3 are not directly amenable to GC-MS analysis. Their low volatility prevents them from being effectively transferred into the gas phase without thermal degradation.

For GC-MS to be a viable option, chemical derivatization is required to convert the non-volatile analyte into a more volatile and thermally stable derivative. nih.gov For example, in the analysis of vitamin D3-related compounds, trimethylsilyl (B98337) (TMS) derivatives are often created to facilitate GC-MS analysis. nih.gov A similar approach could theoretically be applied to Zotarolimus-d3, targeting its hydroxyl groups for derivatization.

Despite this possibility, GC-MS is not a common method for this class of compounds. The derivatization step adds complexity and potential for variability. Furthermore, LC-MS is generally more suitable and provides excellent sensitivity and selectivity without the need for derivatization. nih.gov The application of GC-MS for Zotarolimus-d3 would likely be limited to specific research contexts, such as the analysis of small, volatile degradation products that may form under specific stress conditions.

Isotope Ratio Mass Spectrometry (IRMS) for Advanced Metabolic Tracing Studies with Zotarolimus-d3

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique that measures the relative abundance of isotopes in a given sample with extremely high precision. While standard mass spectrometry can distinguish between Zotarolimus and Zotarolimus-d3, IRMS can determine very small changes in the isotopic ratio, providing deep insights into metabolic pathways and fluxes. nih.gov

In the context of Zotarolimus-d3 research, IRMS could be applied in advanced metabolic tracing studies. By administering Zotarolimus-d3 and then analyzing metabolites, IRMS could be used to:

Quantify Metabolic Turnover: Measure the rate at which Zotarolimus-d3 is metabolized and cleared from a biological system with very high precision.

Trace Isotope Fate: Determine the ultimate fate of the deuterium atoms. For example, if a deuterium atom is lost during a metabolic reaction, IRMS could help trace where that isotope is incorporated into other molecules, providing a deeper understanding of the metabolic network.

Probe Metabolic Heterogeneity: When combined with separation techniques and imaging, isotope tracing can reveal how metabolic activity differs between various tissues or even within different regions of a single organ. researchgate.net

While the direct application of IRMS to Zotarolimus-d3 has not been widely reported, its power in stable isotope tracing studies suggests it is a valuable potential tool for highly specialized, quantitative investigations into the compound's metabolic fate. nih.gov

Comparative and Combinatorial Research Strategies Involving Zotarolimus D3

Comparative Research on Pharmacological and Mechanistic Aspects of Zotarolimus-d3 vs. Non-Deuterated Zotarolimus (B251)

The primary goal of comparative research between Zotarolimus-d3 and non-deuterated Zotarolimus is to elucidate how the introduction of deuterium (B1214612), a stable isotope of hydrogen, alters the compound's pharmacological and mechanistic properties. Deuteration can significantly impact a drug's metabolic stability and pharmacokinetic profile, a phenomenon known as the kinetic isotope effect. researchgate.netsemanticscholar.orgresearchgate.net

Pharmacological Aspects:

From a pharmacological standpoint, the comparison would focus on key parameters such as binding affinity to its target, FKBP12, and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). patsnap.com It is generally anticipated that the intrinsic pharmacological activity of a deuterated compound at its target receptor or enzyme remains similar to its non-deuterated counterpart. researchgate.net However, the altered metabolism of Zotarolimus-d3 could lead to a different pharmacokinetic profile, potentially resulting in a longer half-life and increased exposure. researchgate.net This could, in turn, translate to a more sustained pharmacological effect.

Mechanistic Aspects:

Mechanistically, both Zotarolimus and Zotarolimus-d3 are expected to operate through the same pathway: forming a complex with FKBP12 that then binds to and inhibits mTORC1. patsnap.com This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. nih.gov A comparative study would investigate whether the deuteration affects the formation or stability of the Zotarolimus-FKBP12 complex or its interaction with mTORC1. Furthermore, research would explore if the altered metabolism of Zotarolimus-d3 leads to a different profile of metabolites, which might have their own biological activities or off-target effects. nih.gov Zotarolimus is known to be extensively metabolized by human liver microsomes, leading to various hydroxylated and demethylated products. nih.gov Deuteration at specific metabolic "hot spots" could slow down these metabolic processes. nih.gov

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Zotarolimus vs. Zotarolimus-d3

ParameterZotarolimusZotarolimus-d3 (Hypothetical)Potential Implication of Deuteration
Metabolic ClearanceHighReducedSlower breakdown by metabolic enzymes.
Half-life (t½)ShortLongerIncreased duration of action.
Area Under the Curve (AUC)StandardIncreasedGreater overall drug exposure.
Metabolite ProfileMultiple oxidative metabolitesPotentially altered ratio of metabolitesReduced formation of certain metabolites, potentially altering the overall biological effect.

Benchmarking Zotarolimus-d3 Against Other mTOR Inhibitors (e.g., Sirolimus, Everolimus (B549166), Temsirolimus) in Preclinical Research

Benchmarking Zotarolimus-d3 against other clinically relevant mTOR inhibitors is essential for positioning it within the therapeutic landscape. This comparative analysis would typically be conducted in preclinical models to assess relative potency, selectivity, and efficacy. The primary comparators would include first- and second-generation mTOR inhibitors such as Sirolimus (Rapamycin), Everolimus, and Temsirolimus. wikipedia.org

Preclinical Models:

In Vitro Models: Cellular assays using various cancer cell lines that are sensitive to mTOR inhibition would be employed to determine the half-maximal inhibitory concentration (IC50) of each compound. This would provide a direct comparison of their potency in inhibiting cell proliferation.

In Vivo Models: Animal models, such as xenograft models where human tumors are implanted into immunocompromised mice, would be used to evaluate the anti-tumor efficacy of Zotarolimus-d3 in comparison to other mTOR inhibitors. nih.gov

Key Comparison Points:

Potency: Direct comparison of the concentrations required to achieve a therapeutic effect.

Selectivity: Assessing the inhibitory activity against mTORC1 versus mTORC2. While first-generation mTOR inhibitors primarily target mTORC1, some can inhibit mTORC2 with prolonged exposure. abdominalkey.comwikipedia.org Everolimus has been shown to be a more potent mTORC2 inhibitor than Sirolimus. nih.gov

Pharmacokinetics: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of the different mTOR inhibitors. Everolimus, for instance, has a higher bioavailability and shorter half-life compared to Sirolimus. nih.gov The deuteration in Zotarolimus-d3 would be expected to further differentiate its pharmacokinetic profile.

Table 2: Preclinical Benchmarking Profile of mTOR Inhibitors

CompoundPrimary TargetKnown Differentiating FeaturesHypothetical Advantage of Zotarolimus-d3
SirolimusmTORC1Prototype mTOR inhibitor. patsnap.comPotentially improved pharmacokinetic profile leading to more consistent target inhibition.
EverolimusmTORC1Higher bioavailability and shorter half-life than Sirolimus. nih.govnih.gov
TemsirolimusmTORC1Prodrug of Sirolimus, often administered intravenously. wikipedia.org

Investigation of Combinatorial Approaches with Zotarolimus-d3 and Other Research Compounds in In Vitro and In Vivo Models

The clinical utility of mTOR inhibitors is often enhanced when used in combination with other therapeutic agents. nih.goveditverse.com Research into combinatorial approaches with Zotarolimus-d3 would aim to identify synergistic or additive effects that could lead to improved therapeutic outcomes.

Understanding the molecular basis of drug interactions is critical for designing effective combination therapies. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, while antagonism occurs when the effect is less. nih.gov

Synergistic Mechanisms:

Vertical Pathway Inhibition: Combining Zotarolimus-d3 with inhibitors of upstream signaling molecules in the PI3K/Akt/mTOR pathway could lead to a more complete pathway blockade. nih.gov

Horizontal Pathway Inhibition: Targeting parallel survival pathways that may be activated as a resistance mechanism to mTOR inhibition can result in synergy.

Enhanced Apoptosis: mTOR inhibitors can induce a cytostatic effect, and combining them with agents that promote apoptosis (programmed cell death) can lead to a cytotoxic and more durable response. nih.govnih.gov For example, mTOR inhibitors have shown synergistic effects with 5-Fluorouracil in gastric cancer models. nih.govnih.govaacrjournals.org

Antagonistic Mechanisms:

Negative Feedback Loop Disruption: Inhibition of mTORC1 can sometimes lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, through the disruption of a negative feedback loop. onclive.com This can counteract the therapeutic effect and may necessitate the co-administration of a PI3K or Akt inhibitor.

Cell Cycle Arrest: If Zotarolimus-d3 induces cell cycle arrest, it could antagonize the effects of cytotoxic agents that are only effective against actively dividing cells.

Pathway analysis is a powerful tool to dissect the molecular changes induced by combination therapies. Techniques such as transcriptomics (RNA sequencing), proteomics, and phosphoproteomics can provide a global view of the cellular response to treatment.

Key Areas of Investigation:

PI3K/Akt/mTOR Pathway: Assessing the phosphorylation status of key proteins in this pathway (e.g., Akt, S6K, 4E-BP1) to confirm target engagement and identify any feedback activation. oncohemakey.com

Apoptosis Pathway: Measuring the levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins to understand the mechanism of cell death. nih.gov

Metabolic Pathways: mTOR is a central regulator of cellular metabolism. plos.org Analyzing changes in glycolysis and other metabolic pathways can reveal novel mechanisms of synergy. plos.org

Immune Signaling Pathways: mTOR inhibitors can have immunomodulatory effects. mdpi.com In relevant models, pathway analysis could explore the impact of combination therapies on immune cell signaling and function.

By systematically applying these comparative and combinatorial research strategies, the unique properties of Zotarolimus-d3 can be thoroughly characterized, and its potential as a therapeutic agent, both alone and in combination, can be effectively evaluated.

Future Directions and Emerging Research Paradigms for Zotarolimus D3

Development of Novel Research Tools and Probes Based on Zotarolimus-d3

The inherent properties of Zotarolimus-d3 make it an ideal scaffold for the development of sophisticated research tools to interrogate the mTOR network. The primary advantage of deuteration is the kinetic isotope effect, which slows the rate of metabolic breakdown, thereby increasing the compound's half-life in experimental systems. scispace.com This enhanced stability is crucial for creating reliable probes for various applications.

Key applications include:

Internal Standards for Mass Spectrometry: Due to its identical chemical properties but different mass, Zotarolimus-d3 serves as an ideal internal standard for the precise quantification of Zotarolimus (B251) in complex biological samples during pharmacokinetic and pharmacodynamic studies. scispace.comalfa-chemistry.com

Tracers for Metabolic Studies: As a stable isotope-labeled compound, Zotarolimus-d3 can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug without the need for radioactive labeling. simsonpharma.commusechem.commetsol.com This allows for safer and more detailed investigations into how the compound is processed in cellular and whole-organism models.

High-Affinity Probes for Imaging and Pulldown Assays: Zotarolimus-d3 can be further modified with fluorescent tags or biotin (B1667282) handles to create molecular probes. Its prolonged biological persistence ensures a more stable and enduring signal, making it superior for applications such as:

Live-cell imaging: Visualizing the subcellular localization of mTOR complexes and their dynamics in response to Zotarolimus-d3 binding.

Affinity purification-mass spectrometry (AP-MS): Identifying the full spectrum of proteins that interact with the mTOR complex when it is bound by the inhibitor, offering a more comprehensive picture of the mTOR interactome.

The development of these tools will provide researchers with a more robust and precise means to investigate the nuanced functions of the mTOR pathway.

Research ApplicationAdvantage of Zotarolimus-d3Potential Research Insight
Internal Standard (MS)Co-elutes with Zotarolimus but is mass-shifted, allowing for precise quantification. alfa-chemistry.comAccurate measurement of Zotarolimus levels in tissues and cells.
Metabolic TracerSlower metabolism allows for clearer tracking of metabolic pathways without rapid degradation. simsonpharma.comIdentification of novel metabolites and understanding of drug clearance mechanisms.
Imaging ProbeProvides a more stable and prolonged signal for imaging modalities.Real-time visualization of drug-target engagement in living cells.
Affinity Pulldown ProbeEnsures stable target engagement during lengthy experimental procedures.Comprehensive mapping of the mTOR protein interaction network. biorxiv.org

Integration of Artificial Intelligence and Machine Learning in Zotarolimus-d3 Research Data Analysis

The use of Zotarolimus-d3 in large-scale "omics" studies (e.g., proteomics, transcriptomics, metabolomics) will generate vast and complex datasets. Artificial intelligence (AI) and machine learning (ML) are essential for extracting meaningful biological insights from this data. nih.govmdpi.com These computational approaches can identify subtle patterns and correlations that are not discernible through traditional analytical methods. nih.gov

Potential AI/ML applications in Zotarolimus-d3 research include:

Predictive Modeling: ML algorithms can be trained on data from experiments using Zotarolimus-d3 to predict cellular responses to mTOR inhibition. nih.gov This can help in identifying potential biomarkers of drug sensitivity or resistance.

Network Analysis: AI can analyze changes in the proteome or transcriptome following treatment with Zotarolimus-d3 to construct detailed models of the mTOR signaling cascade and identify previously unknown pathway components or crosstalk with other signaling networks. nih.gov

Image Analysis: In studies using fluorescently-tagged Zotarolimus-d3, deep learning algorithms can automate the analysis of microscopy images to quantify drug localization, target engagement, and subsequent morphological changes in cells.

De Novo Drug Design: Data on the interaction of Zotarolimus-d3 with the mTOR complex can inform generative AI models to design novel mTOR inhibitors with improved properties. mdpi.com

Exploration of Zotarolimus-d3 in Systems Pharmacology and Network Biology Approaches

Systems pharmacology views drug action within the context of the entire cellular network, moving beyond the "one drug, one target" paradigm. nih.gov The mTOR pathway is a central hub in a complex network that governs cell growth, metabolism, and survival. nih.gov Zotarolimus-d3, with its enhanced metabolic stability, is an exemplary tool for dissecting this network.

By providing a more sustained and predictable inhibition of mTOR, Zotarolimus-d3 allows researchers to observe the downstream, time-dependent ripple effects throughout the cellular network. nih.gov When combined with multi-omics profiling, researchers can build comprehensive network models to:

Map Pathway Dynamics: Elucidate how mTOR inhibition by Zotarolimus-d3 perturbs interconnected pathways over time.

Identify Feedback Loops: The stability of the compound allows for the study of long-term adaptations and the emergence of feedback mechanisms that cells use to compensate for mTOR inhibition. researchgate.net

Uncover Off-Target Effects: Systems-level analysis can help distinguish between effects stemming from direct mTOR inhibition versus potential off-target interactions, providing a more complete profile of the compound's activity.

These network-based approaches, enabled by the properties of Zotarolimus-d3, will offer a holistic understanding of how mTOR inhibitors function and how cellular systems respond to their perturbation.

Translational Research Implications for Understanding mTOR Pathway Biology (Excluding Clinical Development)

The mTOR pathway is implicated in a wide range of physiological and pathological processes, including aging, cancer, and metabolic diseases like diabetes. nih.govnih.govmdpi.com Zotarolimus-d3 provides a superior tool for preclinical and translational research aimed at understanding the fundamental biology of this pathway in disease models.

The key advantage of Zotarolimus-d3 in this context is its ability to provide consistent and prolonged mTOR inhibition in model systems, from cell culture to animal models. This is critical for studying chronic conditions where the long-term consequences of pathway modulation are of interest. For instance:

Studying Chronic Disease Models: Researchers can more accurately model the effects of sustained mTOR inhibition in age-related or metabolic diseases, where biological changes occur over extended periods. nih.gov

Dissecting mTORC1 vs. mTORC2 Roles: The stable nature of Zotarolimus-d3 allows for precise titration and sustained exposure, which can help in designing experiments to differentiate the distinct biological roles of the two mTOR complexes, mTORC1 and mTORC2. nih.govmdpi.com

Elucidating Drug Resistance Mechanisms: By maintaining a consistent inhibitory pressure, Zotarolimus-d3 can be used in long-term cell culture experiments to study the evolution of resistance to mTOR inhibitors, providing insights into the genetic and signaling adaptations that drive it.

By facilitating more controlled and longer-term studies, Zotarolimus-d3 will be instrumental in translating basic discoveries in mTOR biology into a deeper understanding of its role in human health and disease. nih.gov

Conclusion of Academic Research on Zotarolimus D3

Synthesis of Key Academic Findings and Insights from Zotarolimus-d3 Studies

Academic research, empowered by the precise quantitative analysis that Zotarolimus-d3 facilitates, has elucidated several key aspects of Zotarolimus (B251). Zotarolimus, a semi-synthetic derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial protein kinase that regulates cell growth, proliferation, and survival. nih.govwikipedia.org This mechanism of action is central to its primary application in drug-eluting stents (DES) to prevent restenosis following coronary angioplasty. nih.govwikipedia.org

Key findings from studies that would rely on accurate quantification using standards like Zotarolimus-d3 include:

Mechanism of Action: Zotarolimus binds to the intracellular protein FK-binding protein 12 (FKBP12). patsnap.com The resulting Zotarolimus-FKBP12 complex then binds to and inhibits mTORC1, a key complex in cell signaling. patsnap.com This inhibition blocks downstream pathways involved in protein synthesis and cell cycle progression, ultimately arresting cells in the G1 phase and preventing their proliferation. patsnap.com This anti-proliferative effect is particularly effective against the vascular smooth muscle cells whose proliferation contributes to the re-narrowing of arteries after stent implantation. patsnap.comopenaccessjournals.com

Pharmacokinetics: Studies have characterized the pharmacokinetic profile of Zotarolimus, demonstrating its high lipophilicity, which allows for rapid uptake into tissues. nih.gov When used in drug-eluting stents, Zotarolimus is released in a controlled manner, ensuring a localized and sustained therapeutic effect with minimal systemic exposure. patsnap.com The development of validated analytical methods, such as LC-MS/MS with the use of an internal standard like Zotarolimus-d3, is crucial for determining drug concentrations in tissues and circulation, as demonstrated in preclinical models. nih.gov

Drug Metabolism: Research into the metabolism of Zotarolimus using techniques like high-resolution mass spectrometry has identified numerous metabolites. nih.gov Understanding the metabolic pathways of Zotarolimus is essential for a complete picture of its disposition and potential for drug-drug interactions. The use of deuterated standards in such studies helps in the accurate quantification of the parent drug against its metabolites.

Clinical Efficacy: A substantial body of clinical research has been dedicated to evaluating the safety and efficacy of Zotarolimus-eluting stents. nih.govahajournals.orgjacc.orgduke.edu These trials have consistently shown low rates of angiographic restenosis and target lesion revascularization. nih.gov Comparative studies have benchmarked the performance of Zotarolimus-eluting stents against other drug-eluting stents, such as those eluting everolimus (B549166) and paclitaxel, providing clinicians with crucial data for evidence-based practice. ahajournals.orgjacc.orgduke.edu The ability to accurately measure drug release kinetics from these stents is a critical aspect of their development and evaluation.

The following table summarizes key comparative data from clinical trials involving Zotarolimus-eluting stents (ZES), where precise drug quantification would be a background necessity.

FeatureZotarolimus-Eluting Stent (ZES)Everolimus-Eluting Stent (EES)Paclitaxel-Eluting Stent (PES)
Drug ZotarolimusEverolimusPaclitaxel
Mechanism mTOR inhibitormTOR inhibitorMicrotubule inhibitor
Target Lesion Failure (1-year) ~8.2%~8.3%Higher than ZES
Neointimal Volume (8-months) 24.14 mm³Not directly compared in this study14.88 mm³
Stent Thrombosis (1-year) Low and comparable to EESLow and comparable to ZESVariable

Note: The values presented are aggregated from multiple studies and should be interpreted in the context of the specific trial designs. ahajournals.orgjacc.org

Identification of Remaining Research Gaps and Unanswered Questions

Despite the extensive research on Zotarolimus, several areas warrant further investigation. The precise quantification enabled by standards like Zotarolimus-d3 will be critical in addressing these gaps:

Long-Term Polymer Fate: While the biocompatibility of polymers used in Zotarolimus-eluting stents is well-studied, the very long-term fate and potential local effects of these polymers remain an area of ongoing research.

Differential Drug Response: The variability in patient response to Zotarolimus-eluting stents is not fully understood. Future research could focus on pharmacogenomic factors that may influence individual patient outcomes.

Optimization for Complex Lesions: While Zotarolimus-eluting stents have shown efficacy in a broad range of patients, their performance in highly complex coronary lesions and specific patient subsets, such as those with severe calcification or bifurcation lesions, continues to be an active area of clinical investigation.

Broader Academic Impact of Zotarolimus-d3 Research on Mechanistic Pharmacology and Drug Discovery

The research surrounding Zotarolimus, underpinned by the analytical precision afforded by Zotarolimus-d3, has had a significant impact on several scientific fields:

Mechanistic Pharmacology: The study of Zotarolimus has contributed to a deeper understanding of the mTOR signaling pathway, a central regulator of cell metabolism, growth, and proliferation. wikipedia.orgpatsnap.com This knowledge has implications beyond cardiology, including in cancer biology, immunology, and aging research. The ability to accurately measure drug concentrations in preclinical and clinical samples is fundamental to elucidating these complex cellular mechanisms.

Drug-Eluting Stent Technology: The development and successful clinical implementation of Zotarolimus-eluting stents represent a major advancement in interventional cardiology and medical device technology. wikipedia.orgfda.gov This research has driven innovation in polymer science and drug delivery systems, aiming for more biocompatible coatings and optimized drug release kinetics.

Role of Deuterated Compounds in Research: The use of Zotarolimus-d3 exemplifies the critical role of stable isotope-labeled internal standards in modern drug development. nih.govnih.gov Deuteration provides a means to create a standard that is chemically identical to the analyte but mass-shifted, allowing for highly accurate quantification by mass spectrometry. nih.gov This approach is a cornerstone of bioanalytical chemistry and is essential for regulatory submissions and the robust clinical evaluation of new therapeutic agents. Research into deuterated molecules continues to evolve, with applications in improving pharmacokinetic properties of drugs themselves. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Zotarolimus-d3 to ensure >90% purity?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or isotopic labeling during precursor synthesis. Post-synthesis, purification is achieved through high-performance liquid chromatography (HPLC) or column chromatography. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) for isotopic purity verification. Batch consistency is ensured by adhering to standardized protocols and cross-validating results with reference standards . Purity thresholds (>90%) are validated using quantitative NMR (qNMR) or high-resolution LC-MS, with statistical analysis of triplicate measurements to minimize variability .

Q. Which analytical techniques are most reliable for verifying Zotarolimus-d3 purity in pharmacokinetic studies?

  • Methodological Answer : Reverse-phase HPLC with UV detection is standard for routine purity checks, while LC-MS/MS provides higher sensitivity for detecting isotopic impurities. For structural confirmation, 1^1H/2^2H NMR is critical to assess deuterium incorporation efficiency. Researchers should validate methods per ICH guidelines, including specificity, linearity, and precision testing. Contradictions in purity data (e.g., HPLC vs. NMR discrepancies) can be resolved by comparing results across multiple techniques and recalibrating instruments using certified reference materials .

Q. How can researchers ensure batch-to-batch consistency in Zotarolimus-d3 production for longitudinal studies?

  • Methodological Answer : Implement strict standard operating procedures (SOPs) for synthesis, including controlled reaction conditions (temperature, solvent purity) and real-time monitoring via in-line analytics (e.g., FTIR for reaction progress). Post-production, use multivariate analysis (e.g., principal component analysis) to compare spectral data (NMR, MS) across batches. Statistical process control (SPC) charts can identify outliers and maintain quality assurance .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate Zotarolimus-d3 stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% relative humidity) and analyzing degradation products via LC-HRMS. Use a factorial design to test interactions between temperature, light, and humidity. Data contradictions (e.g., unexpected degradation pathways) require revisiting assumptions about reaction kinetics and validating findings with forced degradation studies. Iterative refinement of storage protocols is essential, as highlighted in qualitative research frameworks .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data between Zotarolimus-d3 and its non-deuterated form?

  • Methodological Answer : Contradictions may arise from deuterium’s kinetic isotope effect (KIE) altering metabolic pathways. To address this, perform parallel in vitro assays (e.g., microsomal stability tests) and in vivo PK studies in model organisms. Meta-analysis of historical data can identify confounding variables (e.g., cytochrome P450 enzyme variability). Triangulation of results via mechanistic modeling (e.g., physiologically based pharmacokinetic (PBPK) models) reconciles discrepancies by integrating metabolic and distribution data .

Q. How can researchers optimize deuterium placement in Zotarolimus-d3 to maximize metabolic stability without compromising bioactivity?

  • Methodological Answer : Use computational chemistry tools (e.g., density functional theory (DFT)) to predict deuterium’s impact on bond dissociation energies at potential metabolic hotspots (e.g., methoxy groups). Validate predictions with isotopic labeling at specific positions and assess bioactivity via cell-based assays (e.g., mTOR inhibition). Contradictions between predicted and observed stability require revisiting computational parameters and expanding the dataset to include diverse metabolic enzymes .

Methodological Considerations for Data Analysis

  • Handling Contradictions : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental goals when data conflicts arise . For example, unexpected isotopic effects in Zotarolimus-d3 may necessitate re-evaluating deuterium’s role in drug design.
  • Statistical Rigor : Use mixed-effects models to account for batch variability in synthesis and biological replicates in PK studies. Open-source tools like R or Python’s SciPy suite enable robust statistical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.